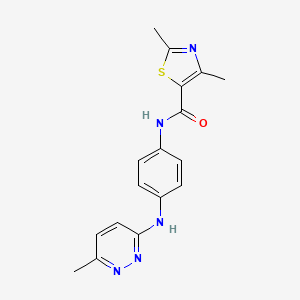

2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Méthodes De Préparation

The synthesis of 2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

Substitution reactions:

Coupling with the pyridazine derivative: The final step involves coupling the thiazole derivative with 6-methylpyridazin-3-ylamine under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Key Chemical Reactions

Characterization and Spectroscopy

Techniques

-

NMR and IR spectroscopy : Used to confirm the presence of functional groups (e.g., amide NH, carbonyl C=O) .

-

Mass spectrometry : Verifies molecular weight and purity (e.g., molecular ion peaks) .

-

Elemental analysis : Confirms stoichiometry and molecular formula .

Example Data

-

IR absorptions :

-

¹H-NMR shifts :

Challenges and Considerations

Applications De Recherche Scientifique

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. It aids in studying structure-activity relationships (SAR), helping researchers understand how different structural modifications can influence biological activity.

Biology

The compound exhibits significant biological activities:

- Antibacterial Activity : It has shown effectiveness against multidrug-resistant bacteria, making it a candidate for developing new antibacterial agents.

- Antifungal Properties : Similar studies indicate potential antifungal applications against various fungal strains.

- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation, particularly in specific cancer lines.

Medical Applications

Due to its biological properties, 2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide is being explored for therapeutic applications:

- Drug Development : Ongoing studies are evaluating its potential as a drug candidate for treating infections and cancer.

- Mechanism of Action : The compound may interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis or pathways critical to cancer cell survival.

Industrial Applications

In the industrial sector, this compound can be utilized in:

- Agrochemicals : Development of new pesticides or herbicides.

- Dyes and Pigments : Its unique chemical structure may lead to novel colorants for various applications.

Antibacterial Efficacy

A recent study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. Specific growth inhibition percentages were recorded against several cancer cell lines .

Mécanisme D'action

The mechanism of action of 2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar compounds to 2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide include other thiazole derivatives with varying substituents. These compounds often share similar biological activities but differ in their potency and specificity. Some examples include:

2,4-dimethylthiazole: Known for its antimicrobial properties.

6-methylpyridazine derivatives: Studied for their anti-inflammatory and anticancer activities.

Thiazole-5-carboxamide derivatives: Explored for their potential as enzyme inhibitors and therapeutic agents

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct biological activities and applications.

Activité Biologique

2,4-Dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has a complex structure that includes thiazole and pyridazine moieties. The presence of these functional groups is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cell survival and apoptosis.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits notable biological activities:

-

Anticancer Activity :

- Studies have shown that the compound has cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant growth inhibition in MCF7 (breast cancer) and A549 (lung cancer) cell lines.

- The half-maximal inhibitory concentration (IC50) values range from 10 µM to 30 µM, indicating moderate potency against these cancer types.

-

Antimicrobial Properties :

- Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, which could be beneficial in treating infections.

-

Anti-inflammatory Effects :

- The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.

Case Studies

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assessment :

- Mechanistic Insights :

- Comparative Analysis :

Data Summary Table

Propriétés

IUPAC Name |

2,4-dimethyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-10-4-9-15(22-21-10)19-13-5-7-14(8-6-13)20-17(23)16-11(2)18-12(3)24-16/h4-9H,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWHOELIODICOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.